molecular formula C14H19N3O B14895668 3-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile

3-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile

Cat. No.: B14895668
M. Wt: 245.32 g/mol
InChI Key: PFCOUNVGHGOKQM-UHFFFAOYSA-N
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Description

3-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile is a chemical compound that features a piperazine ring substituted with a hydroxyethyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile typically involves the reaction of 4-(2-hydroxyethyl)piperazine with a suitable benzonitrile derivative. One common method involves the use of a Mannich reaction, where the piperazine derivative is reacted with formaldehyde and a benzonitrile compound under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

3-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The hydroxyethyl group can enhance the compound’s solubility and bioavailability, while the benzonitrile moiety can interact with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxyethyl)piperazine: A simpler analog without the benzonitrile group.

    Benzonitrile: Lacks the piperazine and hydroxyethyl groups.

    N-(2-Hydroxyethyl)piperazine-N’-2-ethanesulfonic acid (HEPES): Contains a piperazine ring with different substituents.

Uniqueness

3-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the hydroxyethyl and benzonitrile groups allows for versatile applications in various fields, distinguishing it from simpler analogs .

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

3-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]benzonitrile

InChI

InChI=1S/C14H19N3O/c15-11-13-2-1-3-14(10-13)12-17-6-4-16(5-7-17)8-9-18/h1-3,10,18H,4-9,12H2

InChI Key

PFCOUNVGHGOKQM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)CC2=CC(=CC=C2)C#N

Origin of Product

United States

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